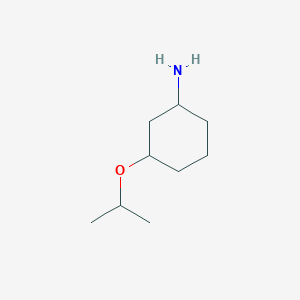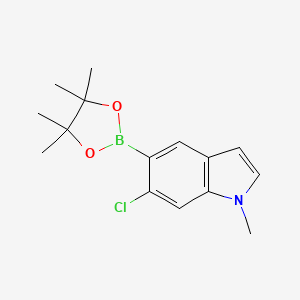
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic compound that features a triazole ring fused with an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the cyclization of appropriate precursors under acidic or basic conditions.
Wallach Synthesis: This involves the oxidative cyclization of hydrazones.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form the triazole ring.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with hydrazines.
Marckwald Synthesis: This involves the reaction of nitriles with hydrazines.
Amino Nitrile Method: This involves the reaction of amino nitriles with hydrazines.
Industrial Production Methods
Industrial production methods for this compound often involve high-pressure reactors and the use of catalysts to enhance yield and purity. For example, the use of palladium on carbon (Pd/C) as a catalyst in a high-pressure reactor can significantly improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.
科学的研究の応用
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For example, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, thereby inhibiting their activity . Additionally, the phenyl moiety can interact with the active site of the enzyme through hydrophobic interactions and hydrogen bonding .
類似化合物との比較
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Used in the preparation of pyridazines.
2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline: Known for its potential biological activities.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Used in the synthesis of nucleoside analogues.
Uniqueness
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with an aniline moiety makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C12H16N4/c1-3-6-11-14-12(16(2)15-11)9-7-4-5-8-10(9)13/h4-5,7-8H,3,6,13H2,1-2H3 |
InChIキー |
RMWWVLCWZCUSOA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN(C(=N1)C2=CC=CC=C2N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)




![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)


![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)

![N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13481841.png)

![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)

